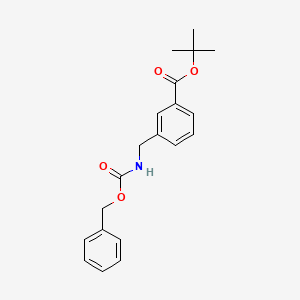

Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl 3-(phenylmethoxycarbonylaminomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-18(22)17-11-7-10-16(12-17)13-21-19(23)24-14-15-8-5-4-6-9-15/h4-12H,13-14H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLWBDRSFNFVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate typically involves the reaction of benzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can produce corresponding oxides.

Scientific Research Applications

Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Reactivity and Stability

- Bromomethyl Derivatives : Compounds like tert-Butyl 3-(bromomethyl)benzylcarbamate exhibit enhanced reactivity due to the bromine atom, enabling nucleophilic substitutions (e.g., Suzuki couplings) . However, the 3-bromomethyl isomer (CAS 220364-34-1) shows lower steric hindrance compared to the 4-bromomethyl analogue (CAS 187283-17-6), leading to faster reaction kinetics in alkylation .

- Cyano and Amino Derivatives: The cyano group in tert-Butyl 3-cyano-5-methylbenzylcarbamate enhances thermal stability, making it suitable for high-performance polymers . In contrast, the amino-fluoro variant (CAS 657409-24-0) is prone to oxidation, requiring inert atmospheres for storage .

Research Findings

- β-Tryptase Inhibition : this compound derivatives demonstrated sub-micromolar activity in β-tryptase inhibition, attributed to their ability to occupy the enzyme’s hydrophobic pockets .

- Material Science: tert-Butyl 3-cyano-5-methylbenzylcarbamate was incorporated into polyurethane coatings, improving tensile strength by 20% compared to non-cyano analogues .

Biological Activity

Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, including antitubercular properties, cytotoxicity, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is part of the carbamate class of organic compounds. Its structure features a benzyl group linked to a tert-butoxycarbonyl moiety and another benzyl group through a carbamate linkage. This configuration is significant for its biological interactions and pharmacological properties.

Antitubercular Activity

Recent studies have highlighted the antitubercular activity of related compounds, particularly those in the carbamate family. For instance, derivatives like (3-benzyl-5-hydroxyphenyl)carbamate have shown promising results against Mycobacterium tuberculosis (Mtb) strains, including multidrug-resistant variants.

In Vitro Studies

A study investigated various carbamate derivatives for their minimum inhibitory concentrations (MIC) against Mtb strains. The findings are summarized in Table 1:

| Compound | MIC (µg/mL) | Comments |

|---|---|---|

| 3a | 50 | Less active than analogs |

| 3b | 100 | Loss of activity with substitution |

| 3d | 10 | Better activity observed |

| 3f | 5 | Improved activity with ethyl carbamate |

| INH | 0.1 | Positive control |

The compound 3l , a derivative closely related to this compound, demonstrated significant in vitro efficacy with MIC values ranging from 2 to 8 µg/mL against both Mtb H37Rv and clinically isolated multidrug-resistant strains .

In Vivo Studies

In vivo experiments using mouse models infected with Mtb H37Ra showed that compound 3l administered at a dosage of 100 mg/kg/day resulted in a notable reduction of bacterial loads in the lungs, with a decrease of approximately 1.3 log compared to untreated controls. This suggests strong therapeutic potential for similar carbamate derivatives .

Cytotoxicity Assessment

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. The cytotoxic effects of benzyl carbamates were assessed on various cancer cell lines, including A549 cells (lung cancer). While some derivatives exhibited moderate cytotoxicity, the relationship between structure and cytotoxicity was not entirely linear, indicating that further structural optimization may enhance selectivity and reduce toxicity .

The mechanism by which benzyl carbamates exert their biological effects is an area of ongoing research. Preliminary findings suggest that these compounds may interfere with specific cellular pathways involved in bacterial survival and proliferation. For example, the inhibition of certain enzymes critical for bacterial cell wall synthesis could be a contributing factor to their antitubercular activity .

Q & A

Q. What are the standard synthetic routes for Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate, and how are intermediates purified?

The compound is typically synthesized via a multi-step approach. A common method involves reacting 3-aminobenzyl derivatives with tert-butyl chloroformate under anhydrous conditions (e.g., dichloromethane as a solvent, 0–5°C, with a base like triethylamine). The benzyl carbamate group is introduced using benzyl chloroformate. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Key intermediates, such as tert-butyl-protected amines, require strict anhydrous conditions to avoid deprotection .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the tert-butoxycarbonyl (Boc) and benzyl carbamate moieties (e.g., Boc carbonyl signal at ~165 ppm in ¹³C NMR).

- HPLC (≥95% purity) with UV detection at 254 nm.

- Mass spectrometry (ESI or EI) to verify the molecular ion peak at m/z 341.4 (calculated for C20H23N2O4).

- FT-IR to identify carbamate C=O stretches (~1700 cm⁻¹) .

Q. What are the recommended storage and handling practices for this compound?

Store in sealed, moisture-resistant containers at 2–8°C under inert gas (argon or nitrogen). Avoid prolonged exposure to light, humidity, or acidic/basic environments to prevent Boc deprotection. Handling requires PPE (gloves, lab coat) and fume hood use due to potential respiratory irritation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during Boc protection of benzylcarbamate derivatives?

Yield optimization involves:

- Stoichiometric control : Use 1.1–1.3 equivalents of tert-butyl chloroformate to minimize side reactions.

- Temperature : Maintain 0–5°C during Boc introduction to reduce carbamate hydrolysis.

- Catalysis : Add DMAP (4-dimethylaminopyridine, 0.1 eq) to accelerate carbamate formation.

- Workup : Extract unreacted reagents with dilute HCl (pH 3–4) to isolate the product. Reported yields for analogous compounds reach 81% under optimized conditions .

Q. How can contradictions in reported spectral data for Boc-protected carbamates be resolved?

Discrepancies in NMR or MS data often arise from:

- Solvent effects : Compare spectra acquired in the same solvent (e.g., CDCl3 vs. DMSO-d6).

- Rotameric states : Boc groups can cause splitting in ¹H NMR signals; use variable-temperature NMR to confirm.

- Impurity profiles : Cross-validate with LC-MS to rule out byproducts (e.g., deprotected amines). Example: A 2021 study resolved conflicting ¹³C NMR assignments for Boc carbamates using 2D HSQC experiments .

Q. What experimental strategies elucidate the reaction mechanisms of tert-butoxycarbonyl group removal in carbamates?

Mechanistic studies employ:

- Acid titration : Monitor Boc deprotection kinetics via HCl/dioxane (e.g., TLC or in-situ IR).

- Isotopic labeling : Use <sup>18</sup>O-labeled Boc groups to track carbonyl oxygen fate during hydrolysis.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to assess transition states for acid-catalyzed cleavage.

- Competitive experiments : Compare cleavage rates in trifluoroacetic acid (TFA) vs. HCl to identify protonation pathways .

Q. In drug development, how is this compound used to study enzyme inhibition?

The compound serves as a precursor for protease inhibitors (e.g., thrombin or trypsin-like enzymes). Methodologies include:

- Structure-activity relationship (SAR) studies : Modify the benzyl or Boc group to test inhibition potency.

- Enzyme assays : Measure IC50 values using fluorogenic substrates (e.g., AMC-labeled peptides).

- Molecular docking : Simulate binding interactions with target enzymes (e.g., AutoDock Vina) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.